molecular formula C₁₃H₇D₄N₃O₄ B1142770 Pomalidomide-d4 CAS No. 1416575-78-4

Pomalidomide-d4

Cat. No. B1142770
M. Wt: 277.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-d4 is the deuterium labeled Pomalidomide . Pomalidomide, sold under the brand names Pomalyst and Imnovid, is an anti-cancer medication used for the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It is an immunomodulatory agent with several mechanisms of action (both direct and indirect) thought to be involved in its anti-myeloma activity .


Synthesis Analysis

A continuous 3–4 step flow approach has been described for the synthesis of pomalidomide, yielding 38–47% overall yield . The immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide are widely used to treat multiple myeloma .


Molecular Structure Analysis

The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . Pomalidomide Form I crystallizes in the space group P -1 with a = 7.04742 (9), b = 7.89103 (27), c = 11.3106 (6) Å, α = 73.2499 (13), β = 80.9198 (9), γ = 88.5969 (6)°, V = 594.618 (8) Å 3, and Z = 2 .


Chemical Reactions Analysis

Pomalidomide-d4, as a third-generation immunomodulatory agent, acts as molecular glue. It interacts with the E3 ligase cereblon and induces degradation of essential Ikaros transcription factors .


Physical And Chemical Properties Analysis

The physical and chemical properties of pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .

Safety And Hazards

Pomalidomide is suspected of damaging fertility or the unborn child . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Pomalidomide has distinct anticancer, antiangiogenic and immunomodulatory properties and has demonstrated synergistic antiproliferative activity in combination regimens . It is being compared with different Pom based regimens to identify the most effective regimen for relapsed refractory multiple myeloma (RRMM) patients .

properties

CAS RN

1416575-78-4

Product Name

Pomalidomide-d4

Molecular Formula

C₁₃H₇D₄N₃O₄

Molecular Weight

277.27

synonyms

4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4;  4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione-d4;  Actimid-d4;  CC 4047-d4;  IMiD 3-d4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.